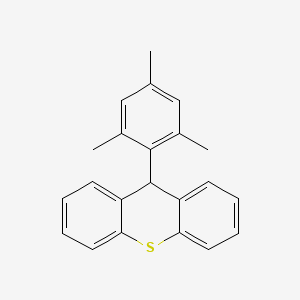
9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-: is a chemical compound known for its unique structural and electronic properties It belongs to the thioxanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thioxanthene and 2,4,6-trimethylphenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: Common synthetic routes include the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.
Industrial Production Methods: In an industrial setting, the production of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the quality of the final product.
化学反応の分析
Types of Reactions: 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: Substitution reactions, such as halogenation and alkylation, can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while alkylation reactions may involve alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated thioxanthenes, and alkylated derivatives, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In chemistry, 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and photoinitiators for polymerization reactions .
Biology: The compound’s ability to interact with biological molecules has led to its exploration in biological research. It is studied for its potential as a fluorescent probe and in the development of bioimaging agents .
Medicine: In medicine, derivatives of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- are investigated for their pharmacological properties. They are explored for their potential as therapeutic agents in the treatment of various diseases .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in photoinitiation or as a fluorescent probe .
類似化合物との比較
Thioxanthone: Known for its use as a photoinitiator in polymerization reactions.
9H-Thioxanthene: The parent compound without the 2,4,6-trimethylphenyl group, used in various chemical applications.
9H-Thioxanthene, 9-oxo-: A derivative with an oxygen atom at the 9-position, used in photochemical studies.
Uniqueness: This structural modification allows for tailored interactions in specific chemical and biological contexts .
特性
CAS番号 |
53512-25-7 |
|---|---|
分子式 |
C22H20S |
分子量 |
316.5 g/mol |
IUPAC名 |
9-(2,4,6-trimethylphenyl)-9H-thioxanthene |
InChI |
InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,22H,1-3H3 |
InChIキー |
KMNWZDKPCSAFFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3SC4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



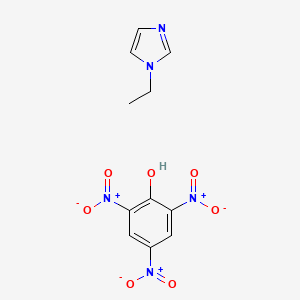
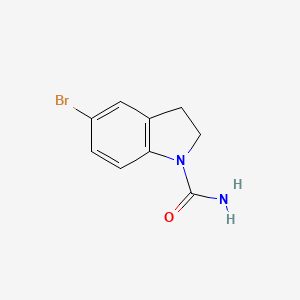
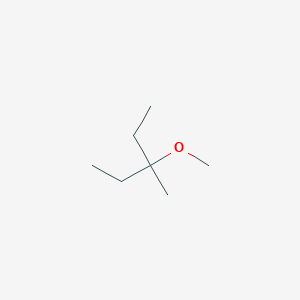
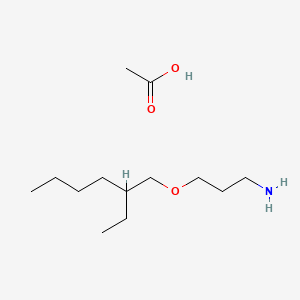
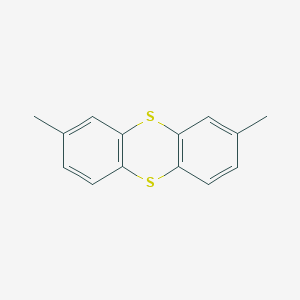
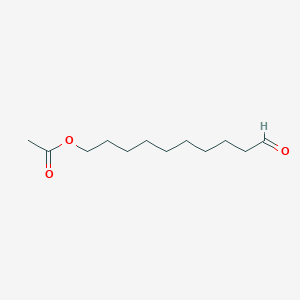
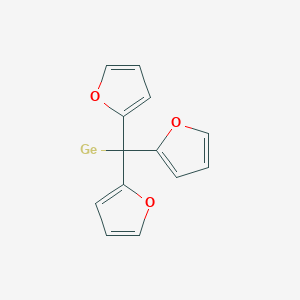
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

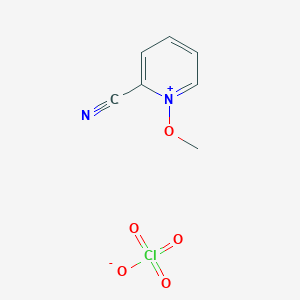
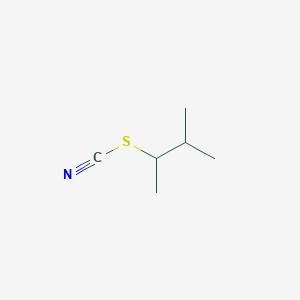

![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
